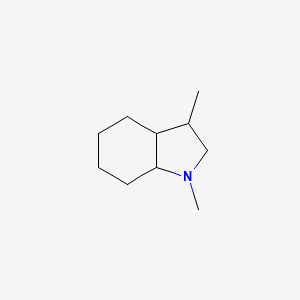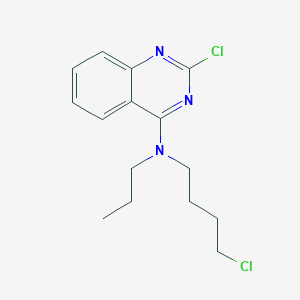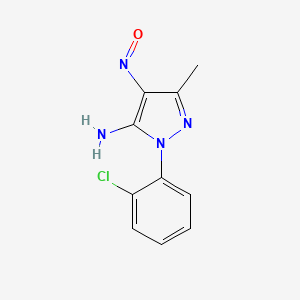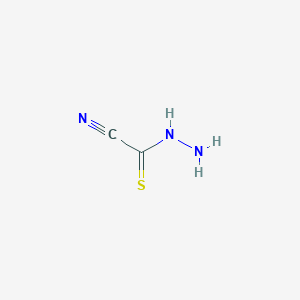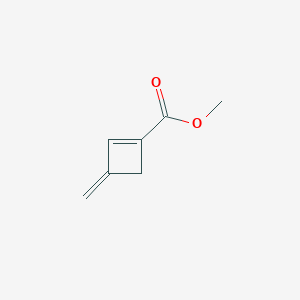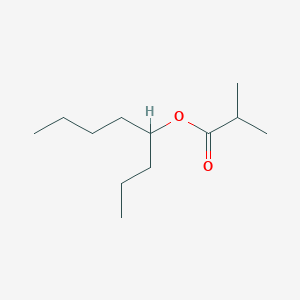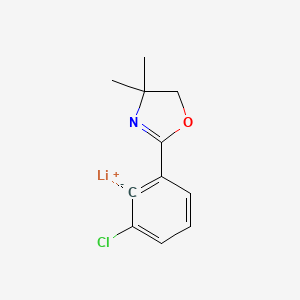
lithium;2-(3-chlorobenzene-2-id-1-yl)-4,4-dimethyl-5H-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;2-(3-chlorobenzene-2-id-1-yl)-4,4-dimethyl-5H-1,3-oxazole is a synthetic organic compound that features a lithium ion coordinated to a complex aromatic and heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-(3-chlorobenzene-2-id-1-yl)-4,4-dimethyl-5H-1,3-oxazole typically involves multi-step organic reactions. A common approach might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorobenzene moiety: This step may involve electrophilic aromatic substitution or cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic ring or the oxazole moiety.
Reduction: Reduction reactions could target the oxazole ring or the chlorobenzene group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorobenzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halides, organometallics, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, lithium;2-(3-chlorobenzene-2-id-1-yl)-4,4-dimethyl-5H-1,3-oxazole can be used as a building block for more complex molecules or as a reagent in various organic transformations.
Biology
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, the compound might be used in the development of new materials, such as polymers or advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of lithium;2-(3-chlorobenzene-2-id-1-yl)-4,4-dimethyl-5H-1,3-oxazole would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorobenzene-2-id-1-yl)-4,4-dimethyl-5H-1,3-oxazole: Without the lithium ion, this compound might have different reactivity and applications.
Lithium;2-(3-bromobenzene-2-id-1-yl)-4,4-dimethyl-5H-1,3-oxazole: Substitution of chlorine with bromine could alter the compound’s chemical properties and reactivity.
Uniqueness
The presence of the lithium ion in lithium;2-(3-chlorobenzene-2-id-1-yl)-4,4-dimethyl-5H-1,3-oxazole may impart unique properties such as enhanced reactivity, specific binding interactions, or altered solubility compared to similar compounds without lithium.
Properties
CAS No. |
82946-64-3 |
|---|---|
Molecular Formula |
C11H11ClLiNO |
Molecular Weight |
215.6 g/mol |
IUPAC Name |
lithium;2-(3-chlorobenzene-2-id-1-yl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C11H11ClNO.Li/c1-11(2)7-14-10(13-11)8-4-3-5-9(12)6-8;/h3-5H,7H2,1-2H3;/q-1;+1 |
InChI Key |
DLUVUVVIONOWAU-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC1(COC(=N1)C2=[C-]C(=CC=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3,4,7,7-Hexachloro-5-[(4-chlorophenoxy)methyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B14422808.png)

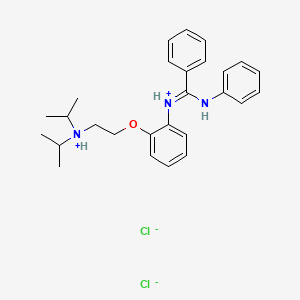
![Tributyl[(3,4-dimethoxyphenyl)methyl]phosphanium chloride](/img/structure/B14422821.png)
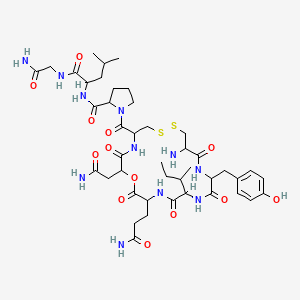
![5-([1,1'-Biphenyl]-4-yl)-2-(4-ethylphenyl)-1,3-oxazole](/img/structure/B14422842.png)

